molecular formula C24H17NO6 B378463 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione CAS No. 5604-71-7

2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione

Cat. No.: B378463
CAS No.: 5604-71-7
M. Wt: 415.4g/mol
InChI Key: BMIHEQNPPNUPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione is a complex organic compound featuring a benzodioxole moiety, a nitroethyl group, and an indene-dione structure

Properties

CAS No.

5604-71-7

Molecular Formula

C24H17NO6

Molecular Weight

415.4g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C24H17NO6/c26-22-17-8-4-5-9-18(17)23(27)24(22,16-6-2-1-3-7-16)19(13-25(28)29)15-10-11-20-21(12-15)31-14-30-20/h1-12,19H,13-14H2

InChI Key

BMIHEQNPPNUPGK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitroethyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the formation of the indene-dione structure through cyclization reactions, which may require specific catalysts and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro, amine, and substituted benzodioxole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione stands out due to its unique combination of a benzodioxole moiety, a nitroethyl group, and an indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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